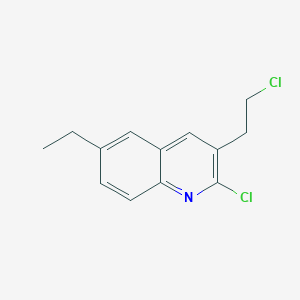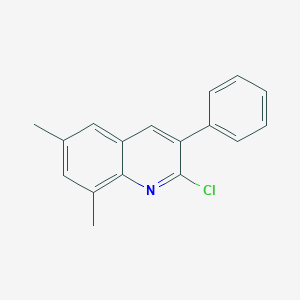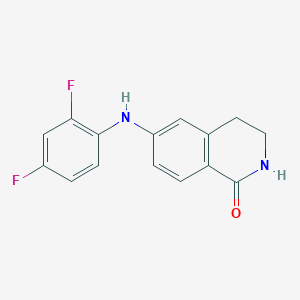
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of dihydroisoquinolinones This compound is characterized by the presence of a difluoroanilino group attached to the isoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 3,4-dihydroisoquinolin-1(2H)-one.
Coupling Reaction: The key step involves the coupling of 2,4-difluoroaniline with 3,4-dihydroisoquinolin-1(2H)-one under specific reaction conditions. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The difluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Saturated isoquinolinone analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of the target compound.
3,4-Dihydroisoquinolin-1(2H)-one: The core structure of the target compound.
Other Dihydroisoquinolinones: Compounds with similar core structures but different substituents.
Uniqueness
6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the difluoroanilino group, which imparts distinct chemical properties and potential biological activities compared to other dihydroisoquinolinones.
Propiedades
Número CAS |
918330-52-6 |
|---|---|
Fórmula molecular |
C15H12F2N2O |
Peso molecular |
274.26 g/mol |
Nombre IUPAC |
6-(2,4-difluoroanilino)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H12F2N2O/c16-10-1-4-14(13(17)8-10)19-11-2-3-12-9(7-11)5-6-18-15(12)20/h1-4,7-8,19H,5-6H2,(H,18,20) |
Clave InChI |
ZDMUSARKQGCUJK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C=C(C=C2)NC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
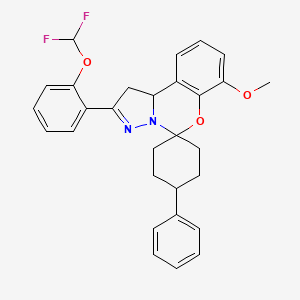

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
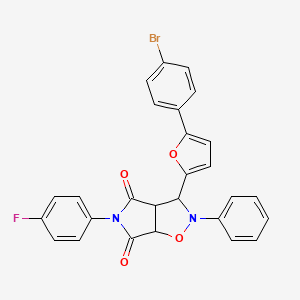
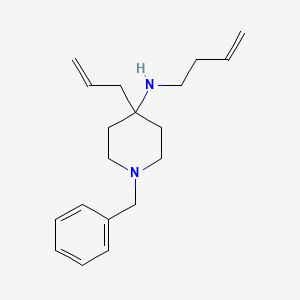
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
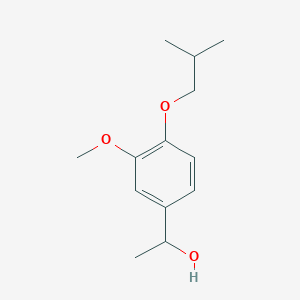
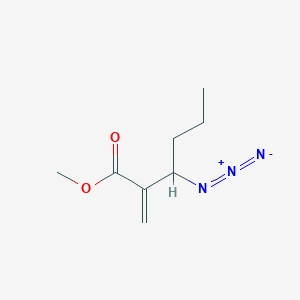
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
